molecular formula C8H11Cl2N5O B8040017 4-Amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one

4-Amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one

Cat. No.: B8040017
M. Wt: 264.11 g/mol
InChI Key: GECNTSVYZIFSTK-UHFFFAOYSA-N
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Description

The compound with the identifier “4-Amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are detailed in various patents and scientific literature. For example, one method involves the use of specific catalysts and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while substitution reactions may yield halogenated compounds .

Scientific Research Applications

4-Amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one include those with related chemical structures or functional groups. Examples include other derivatives with similar core structures or substituents .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylamino)-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N5O/c1-7(3-8(7,9)10)4-5(16)15(11)6(12-2)14-13-4/h3,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECNTSVYZIFSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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